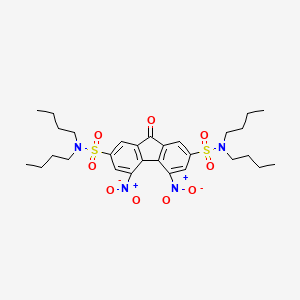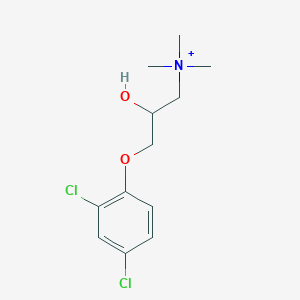![molecular formula C16H16N2S B11710702 N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline](/img/structure/B11710702.png)
N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLIDIN-2-IMINE: is a synthetic organic compound belonging to the thiazolidine class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a phenyl group and a 4-methylphenyl group, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLIDIN-2-IMINE typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired thiazolidine compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The phenyl and 4-methylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl and 4-methylphenyl groups.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Its potential therapeutic applications are being explored in various medical research fields.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of (2Z)-3-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLIDIN-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the inhibition of inflammatory pathways and microbial growth.
類似化合物との比較
- (2Z)-{[(4-Methylphenyl)sulfonyl]hydrazono}acetic acid
- (2Z)-({[(4-Methylphenyl)sulfonyl]oxy}imino)(phenyl)acetonitrile
Comparison: While these compounds share structural similarities, such as the presence of a 4-methylphenyl group, (2Z)-3-(4-METHYLPHENYL)-N-PHENYL-1,3-THIAZOLIDIN-2-IMINE is unique due to its thiazolidine ring. This ring structure imparts distinct chemical and biological properties, making it more versatile in various applications. The presence of both sulfur and nitrogen in the ring also allows for unique interactions with biological targets, setting it apart from other similar compounds.
特性
分子式 |
C16H16N2S |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
3-(4-methylphenyl)-N-phenyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C16H16N2S/c1-13-7-9-15(10-8-13)18-11-12-19-16(18)17-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChIキー |
ANSYVNSZYHVXMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCSC2=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11710622.png)

![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile](/img/structure/B11710657.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)

![6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11710674.png)
![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)

![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)


![(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)
